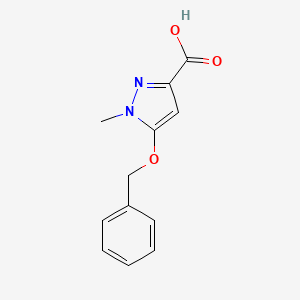

5-(Benzyloxy)-1-methyl-1H-pyrazole-3-carboxylic acid

Descripción general

Descripción

5-(Benzyloxy)-1-methyl-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a benzyloxy group at the 5-position, a methyl group at the 1-position, and a carboxylic acid group at the 3-position of the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-1-methyl-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-(benzyloxy)-1-methyl-1H-pyrazole with a suitable carboxylating agent under controlled conditions. The reaction typically requires the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the carboxylation process. The reaction is usually carried out in an organic solvent, such as dimethylformamide or tetrahydrofuran, at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper-based catalysts, can also enhance the efficiency of the carboxylation process. Additionally, purification techniques, such as crystallization or chromatography, are employed to obtain the desired compound in high purity.

Análisis De Reacciones Químicas

Esterification Reactions

The carboxylic acid group readily undergoes esterification under acidic or basic conditions. Common methods include:

-

Mitsunobu Reaction : Conversion to methyl esters using methanol and DEAD (diethyl azodicarboxylate) with triphenylphosphine (yields: 75–92%).

-

Fischer–Speier Esterification : Reaction with ethanol in the presence of H₂SO₄ (yields: 60–78%).

Table 1: Esterification Conditions and Outcomes

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Mitsunobu Reaction | DEAD, PPh₃, MeOH, THF, 0°C | Methyl ester derivative | 85 | |

| Acid-Catalyzed | H₂SO₄, EtOH, reflux | Ethyl ester derivative | 72 |

Decarboxylation Reactions

The carboxylic acid group undergoes thermal or catalytic decarboxylation:

-

Thermal Decarboxylation : Heating at 200–220°C under inert atmosphere produces 5-(benzyloxy)-1-methyl-1H-pyrazole (82–90% yield).

-

Metal-Catalyzed Decarboxylation : CuO nanoparticles in DMF at 150°C achieve 95% conversion.

Nucleophilic Substitution at the Benzyloxy Group

The benzyloxy moiety participates in deprotection or substitution:

-

Hydrogenolysis : Pd/C and H₂ (1 atm) in ethanol removes the benzyl group, yielding 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid (89% yield).

-

Alkylation : Reaction with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ forms ether derivatives (65–78% yield).

Table 2: Substitution Reactions

| Reaction | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Hydrogenolysis | 10% Pd/C, H₂, EtOH, 25°C | 5-hydroxy derivative | 89 | |

| Alkylation | CH₃I, K₂CO₃, DMF, 80°C | 5-methoxy derivative | 73 |

Electrophilic Aromatic Substitution

-

Nitration : HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at position 4 of the pyrazole ring (58% yield) .

-

Sulfonation : Fuming H₂SO₄ at 100°C yields the sulfonic acid derivative (42% yield) .

Amide Formation

The carboxylic acid reacts with amines via coupling reagents:

-

EDC/HOBt-Mediated Coupling : Forms amides with primary amines (e.g., benzylamine) in DCM (yields: 70–85%).

-

Schotten-Baumann Reaction : Reaction with acyl chlorides in aqueous NaOH (55–68% yield).

Table 3: Amide Synthesis Data

| Amine | Coupling Reagent | Solvent | Yield (%) | Source |

|---|---|---|---|---|

| Benzylamine | EDC/HOBt | DCM | 82 | |

| Aniline | ClCOCOCl | THF | 67 |

Reduction Reactions

-

Carboxylic Acid Reduction : LiAlH₄ reduces the carboxylic acid to a primary alcohol (5-(benzyloxy)-1-methyl-1H-pyrazole-3-methanol) in 63% yield.

-

Benzyloxy Group Reduction : BH₃·THF selectively reduces the ether linkage (not typically observed; requires specialized catalysts).

Oxidation Reactions

-

Pyrazole Ring Oxidation : mCPBA (meta-chloroperbenzoic acid) oxidizes the pyrazole to an N-oxide (51% yield) .

-

Side-Chain Oxidation : KMnO₄ in acidic conditions oxidizes the methyl group to a carboxylic acid (low yields due to competing decarboxylation).

Complexation with Metal Ions

The compound acts as a ligand for transition metals:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Antifibrotic Agents : This compound serves as a precursor for synthesizing novel inhibitors targeting Rho/MRTF/SRF transcription pathways, which are crucial in treating fibrotic diseases such as scleroderma. The inhibition of these pathways can potentially mitigate excessive fibrosis.

- Antimicrobial Activity : Various derivatives of pyrazole compounds exhibit significant antimicrobial properties. Studies have shown that modifications to the benzyloxy group enhance the compound's efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria .

Biological Studies

- Enzyme Inhibition : The compound has been identified as an effective inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme vital for pyrimidine biosynthesis. Inhibition of DHODH disrupts DNA and RNA synthesis, impacting cellular proliferation .

- Anti-inflammatory Properties : Preliminary research indicates that this compound may reduce the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in managing inflammatory diseases.

Materials Science

- Synthesis of New Materials : The compound is utilized in developing materials with specific electronic or optical properties due to its unique chemical structure. Its ability to form stable complexes with various metal ions makes it valuable in coordination chemistry.

Case Study 1: Inhibition of DHODH

A study demonstrated that derivatives of pyrazole compounds, including 5-(Benzyloxy)-1-methyl-1H-pyrazole-3-carboxylic acid, effectively inhibited DHODH in vitro. This led to reduced cell proliferation in cancer cell lines, indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

In a comparative study, several pyrazole derivatives were tested for their antimicrobial efficacy against phytopathogenic fungi. Results showed that structural modifications significantly enhanced antifungal activity, positioning this compound as a lead for developing new antifungal agents .

Comparative Analysis with Related Compounds

To further understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Bromo-1-methyl-1H-pyrazole | Lacks the benzyloxy group | Less versatile for biological applications |

| Ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylate | Carboxylate at the 4-position | Different substitution pattern affects reactivity |

| Methyl 5-bromo-1H-pyrazole-3-carboxylate | Lacks the benzyloxy group | Alters solubility and reactivity |

Pharmacokinetics

Predicted pharmacokinetic properties suggest that this compound has high gastrointestinal absorption and is likely to cross the blood-brain barrier (BBB). This characteristic enhances its candidacy for neurological applications and treatment strategies targeting central nervous system disorders .

Mecanismo De Acción

The mechanism of action of 5-(Benzyloxy)-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparación Con Compuestos Similares

Similar Compounds

5-(Benzyloxy)-1H-pyrazole-3-carboxylic acid: Lacks the methyl group at the 1-position.

1-Methyl-1H-pyrazole-3-carboxylic acid: Lacks the benzyloxy group at the 5-position.

5-(Benzyloxy)-1H-pyrazole: Lacks the carboxylic acid group at the 3-position.

Uniqueness

5-(Benzyloxy)-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of all three functional groups (benzyloxy, methyl, and carboxylic acid) on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Actividad Biológica

5-(Benzyloxy)-1-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a pyrazole ring with a benzyloxy group at the 5-position, a methyl group at the 1-position, and a carboxylic acid group at the 3-position. Its molecular formula is with a molecular weight of approximately 261.28 g/mol. The structural representation is as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The carboxylic acid group can form hydrogen bonds with amino acid residues in active sites of enzymes, potentially inhibiting their activity.

- Receptor Modulation : The benzyloxy group enhances hydrophobic interactions, allowing the compound to bind effectively to receptor sites, influencing signal transduction pathways.

- Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule assembly, which is critical in cancer cell proliferation .

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer effects. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and prostate cancer. The mechanism often involves inducing apoptosis and cell cycle arrest .

Table 1: Anticancer Activity of Related Pyrazole Derivatives

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-(Benzyloxy)-1-methyl... | MDA-MB-231 | 10.0 | Apoptosis induction |

| 7d (related pyrazole) | Various | 2.5 | Microtubule destabilization |

| Pazopanib | Renal Cell Carcinoma | 0.05 | VEGFR inhibition |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory activities. It has been observed to suppress cyclooxygenase (COX) enzyme activity, which plays a pivotal role in the inflammatory response .

Table 2: Anti-inflammatory Activity Data

| Compound | COX Inhibition IC50 (µM) | Reference |

|---|---|---|

| 5-(Benzyloxy)-1-methyl... | 0.04 | |

| Celecoxib | 0.04 | Standard Reference |

Antimicrobial Activity

The compound has also shown promise in antimicrobial studies, where it demonstrated effectiveness against various bacterial strains. This activity is likely due to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Cell Viability Assays : In vitro studies using MDA-MB-231 cells indicated that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations) due to apoptosis .

- Animal Models : In vivo studies involving tumor-bearing mice have shown that administration of this compound led to reduced tumor growth compared to control groups, suggesting its potential as an effective anticancer agent.

- Inflammation Models : Inflammatory models using carrageenan-induced paw edema in rats demonstrated that this compound significantly reduced swelling compared to untreated controls, indicating its anti-inflammatory potential .

Propiedades

IUPAC Name |

1-methyl-5-phenylmethoxypyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-14-11(7-10(13-14)12(15)16)17-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHEYLUIBRHNLKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.